molecular formula C15H16N4OS B4837819 5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine

5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B4837819
M. Wt: 300.4 g/mol
InChI Key: UAYMFJOIHCUFPE-UHFFFAOYSA-N
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Description

5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as dimethyl and phenoxyethyl sulfanyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine typically involves the oxidative cyclization of 4,6-dimethyl-2-pyrimidinylhydrazones with different aldehydes. This reaction is carried out in the presence of iodobenzene diacetate as an oxidizing agent at room temperature, yielding the desired triazolopyrimidine compound in good to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Iodobenzene diacetate is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with molecular targets, such as enzymes or receptors. For example, as a CDK inhibitor, the compound binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . This can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar in structure but lacks the phenoxyethyl sulfanyl group.

    3-Amino-1,2,4-triazole: A simpler triazole compound with different functional groups.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a different ring fusion pattern.

Uniqueness

5,7-Dimethyl-3-[(2-phenoxyethyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5,7-dimethyl-3-(2-phenoxyethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4OS/c1-11-10-12(2)19-14(16-11)17-18-15(19)21-9-8-20-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYMFJOIHCUFPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)SCCOC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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